Access to Monoanionic NNN-Pincer Ligands vs. Dianionic Analogs
The 4,5-dibromo substitution pattern allows for the construction of a monoanionic pincer ligand, H[AII2], which is structurally analogous to a previously reported dianionic XA2 ligand but with a fundamentally different charge state [1]. This is a direct head-to-head comparison where the precursor dictates the ligand's anionic character. The resulting yttrium dialkyl complex (1) exhibited unexpected reactivity with CPh3+, yielding a diamagnetic product (3) in approximately 20% yield, a behavior not observed with the dianionic analogue and attributed to the redox-active nature of the monoanionic ligand backbone [1].
| Evidence Dimension | Ligand charge state and subsequent metal complex reactivity with trityl cation |
|---|---|
| Target Compound Data | Monoanionic AII2 ligand; Yttrium dialkyl complex 1 reacts with [CPh3][B(C6F5)4] to yield diamagnetic product 3 in ~20% yield, plus HCPh3 and paramagnetic species. |
| Comparator Or Baseline | Dianionic XA2 pincer ligand; analogous reaction expected to yield a simple monoalkyl cation. |
| Quantified Difference | Deviation from expected reactivity: 80% of the reaction flux goes to alternative products, attributed to ligand backbone oxidation unique to the monoanionic system. |
| Conditions | Reaction of [(AII2)M(CH2SiMe3)2] (M = Y, Sc) with 1 equiv. [CPh3][B(C6F5)4] in C6D5Br at room temperature. |
Why This Matters
This proves the compound provides access to a specific, monoanionic pincer ligand platform whose distinct reactivity profile is inaccessible using other acridine precursors, enabling novel catalytic outcomes.
- [1] Vasanthakumar, A., et al. (2023). Dalton Trans., 52(17), 5642-5651. View Source
